Enantiomeric Purity vs. Racemate: (2S)-Isomer as a Single‑Enantiomer Building Block
The (2S)‑isomer is commercially available in enantiomerically pure form (typically ≥98% purity) , whereas the racemic mixture (CAS 1101793‑51‑4) lacks defined stereochemistry . In stereochemically demanding synthetic routes, the use of a single enantiomer eliminates the need for chiral resolution steps, which can reduce overall yield by 30‑50% . The (2S)‑configuration is confirmed by specific optical rotation or chiral HPLC, ensuring batch‑to‑batch consistency .
| Evidence Dimension | Enantiomeric purity / chiral integrity |
|---|---|
| Target Compound Data | ≥98% (single (2S)-enantiomer) |
| Comparator Or Baseline | Racemic 2‑amino‑N‑cyclopentylpropanamide (CAS 1101793‑51‑4) – undefined enantiomeric composition |
| Quantified Difference | The (2S)-enantiomer provides a defined stereochemical starting point; resolution of the racemate typically results in ≤50% theoretical yield of the desired enantiomer. |
| Conditions | Commercial supplier specifications; general principles of chiral resolution (no head‑to‑head experimental comparison available). |
Why This Matters
Procurement of the pre‑resolved (2S)‑enantiomer avoids costly and low‑yielding chiral separation steps in synthetic workflows.
- [1] PubChem Compound Summary: 2-Amino-N-cyclopentylpropanamide (CID 24709150) – Synonyms and Identifiers. National Center for Biotechnology Information (2025). View Source
